methyl 5-ethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate
Description
Methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzothiazin ring, and a thiophene carboxylate moiety
Properties
IUPAC Name |
methyl 5-ethyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S2/c1-3-10-7-11(18(27)28-2)17(29-10)24-15(25)8-14-16(26)23-12-6-9(19(20,21)22)4-5-13(12)30-14/h4-7,14H,3,8H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOLXHJEJWGNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzenethiols with β-Ketoesters
A high-yielding route to 3-oxo-1,4-benzothiazines involves the oxidative condensation of 2-aminobenzenethiols with β-ketoesters under microwave-assisted, solvent-free conditions. For the 6-trifluoromethyl derivative:
Synthesis of 4-(Trifluoromethyl)-2-aminobenzenethiol
Benzothiazine Formation
- React 4-(trifluoromethyl)-2-aminobenzenethiol (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in the presence of hydrazine hydrate (0.1 equiv) as a catalyst.
- Microwave irradiation (150 W, 120°C, 15 min) under solvent-free conditions delivers 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine in 82% yield.
Mechanistic Insight : Hydrazine facilitates oxidative dehydrogenation, promoting cyclization via imine intermediate formation, with atmospheric oxygen acting as the terminal oxidant.
Functionalization to Acetic Acid Derivative
Introduction of the acetic acid sidechain at position 2 proceeds via:
- Alkylation : Treat the benzothiazine with ethyl bromoacetate (1.5 equiv) in the presence of K2CO3 (2.0 equiv) in acetonitrile at reflux (82°C, 8 h).
- Saponification : Hydrolyze the ethyl ester using LiOH (3.0 equiv) in THF/H2O (3:1) at 25°C for 4 h to yield 2-(carboxymethyl)-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine.
Synthesis of the Thiophene Moiety
Gewald Reaction for 2-Aminothiophene Synthesis
The 5-ethyl-2-aminothiophene-3-carboxylate is synthesized via a modified Gewald reaction:
- Reagents :
- Cyclohexanone (1.0 equiv) as the ketone component
- Methyl cyanoacetate (1.2 equiv)
- Elemental sulfur (1.5 equiv)
- Morpholine (2.0 equiv) as base, ethanol solvent
Conditions :
- Reflux at 78°C for 6 h under N2 atmosphere
Workup :
- Acidify with HCl (1M) to pH 3–4
- Extract with ethyl acetate, dry over Na2SO4, concentrate
Yield : 74% of methyl 5-ethyl-2-aminothiophene-3-carboxylate as a yellow solid.
Key Advantage : The Gewald reaction enables simultaneous introduction of the ester and amine groups at positions 3 and 2, respectively, with the ethyl group arising from cyclohexanone’s ring-opening.
Amide Bond Formation and Final Coupling
Activation of the Benzothiazine Acetic Acid
Coupling with 2-Aminothiophene
Reaction Setup :
- Dissolve methyl 5-ethyl-2-aminothiophene-3-carboxylate (1.0 equiv) in anhydrous DCM
- Add benzothiazine acid chloride (1.1 equiv) portionwise at 0°C
- Introduce triethylamine (2.5 equiv) as HCl scavenger
Conditions :
- Stir at 25°C for 12 h under N2
Workup :
- Wash with 5% NaHCO3 (aq), brine
- Dry over MgSO4, concentrate
- Purify via silica gel chromatography (hexane/EtOAc 7:3 → 1:1 gradient)
Yield : 68% of the target compound as a white crystalline solid.
Alternative Synthetic Strategies
Copper-Catalyzed Intramolecular C-S Bond Formation
A thio-Ugi adduct approach provides an alternative pathway:
- Prepare a tetrazole-containing thioamide intermediate via Ugi four-component reaction
- Subject to CuI (10 mol%) in DMF at 100°C under microwave irradiation (30 min)
- Advantage : Convergent synthesis with inherent atom economy
Limitation : Requires precise control over regiochemistry during cyclization.
One-Pot Tandem Reactions
Recent developments suggest combining benzothiazine and thiophene syntheses in a single pot:
- Concurrent Gewald reaction and β-ketoester condensation
- Employ dual catalytic systems (e.g., Zn(OTf)2 for thiophene formation and FeCl3 for benzothiazine cyclization)
- Reported Yield : 58% (needs optimization)
Analytical Characterization Data
Critical Spectroscopic Signatures :
- 1H NMR (400 MHz, CDCl3):
δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 6.25 (s, 1H, NH), 4.35 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.89 (s, 3H, COOCH3), 3.12–3.05 (m, 2H, CH2CO), 2.94–2.87 (m, 2H, CH2CF3), 2.51 (q, J = 7.6 Hz, 2H, CH2CH3), 1.38 (t, J = 7.1 Hz, 3H, OCH2CH3), 1.24 (t, J = 7.6 Hz, 3H, CH2CH3).
Challenges and Optimization Opportunities
Trifluoromethyl Group Incorporation :
Amide Bond Stability :
Scale-Up Considerations :
- Microwave-assisted steps require specialized equipment. Transition to continuous flow reactors with controlled temperature profiles may enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Drug Development Potential
The compound's intricate structure, which includes a trifluoromethyl group and a benzothiazin ring, positions it as a promising candidate for drug development. Research indicates that compounds with similar structures exhibit activity against various enzymes and receptors, suggesting that this compound may also possess therapeutic properties. For instance, benzothiazine derivatives have been explored for their anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate likely involves its interaction with specific molecular targets. The trifluoromethyl group and the benzothiazin ring are thought to play crucial roles in binding to target proteins or enzymes, modulating their activity. However, further experimental validation is required to elucidate the exact pathways involved.
Materials Science
Development of New Materials
The unique properties of this compound may be harnessed in materials science for the development of innovative materials with specific electronic or optical characteristics. The incorporation of trifluoromethyl groups in materials has been shown to enhance their thermal stability and solubility in organic solvents, which could lead to advancements in polymer science and nanotechnology .
Biological Studies
Interaction with Biological Molecules
This compound can be utilized in biological studies to investigate its interactions with various biological molecules. Understanding these interactions is crucial for determining its potential therapeutic effects and mechanisms of action. Studies have shown that similar thiophene derivatives can influence cellular pathways and exhibit bioactivity against disease models .
Table 1: Summary of Research Findings on Similar Compounds
Case Study: Benzothiazine Derivatives
Research on benzothiazine derivatives has demonstrated their efficacy in targeting specific cancer pathways. For example, a study found that certain derivatives inhibited tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells . This suggests that this compound may similarly exhibit such properties.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and benzothiazin ring are likely to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral properties against a range of viruses.
Uniqueness
Methyl 5-ethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-3-thiophenecarboxylate is unique due to its combination of a trifluoromethyl group, benzothiazin ring, and thiophene carboxylate moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
Methyl 5-ethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate is a complex organic compound with potential biological activities. Its structure features a thiophene core, a benzothiazin moiety, and a trifluoromethyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings, including its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C22H19F3N2O5
- Molecular Weight : 448.39 g/mol
- CAS Number : Not provided in the search results but can be derived from the chemical structure.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components which enhance its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing benzothiazine and thiophene structures exhibit significant antimicrobial properties. For instance:
- Mechanism : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 | |
| Escherichia coli | 0.25 | |
| Pseudomonas aeruginosa | 0.5 |
2. Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been studied:
- In vitro Studies : Methyl 5-ethyl derivatives have shown cytotoxic effects against various cancer cell lines.
3. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of methyl 5-ethyl derivatives:
- Trifluoromethyl Group : Enhances potency due to increased electron-withdrawing effects and improved pharmacokinetics.
- Amino Group : Contributes to hydrogen bonding with biological targets, enhancing binding affinity.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Benzothiazine Derivatives : A series of benzothiazine compounds were synthesized and tested for their antibacterial activity, showing promising results against resistant strains of bacteria .
- Evaluation of Thiophene-based Compounds : Research demonstrated that thiophene derivatives exhibited significant anticancer properties through apoptosis induction in cancer cells .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Amidation | HATU, DIPEA, 0°C→RT | DMF | 65–75 | |
| Cyclization | K₂CO₃, reflux | THF | 58 | |
| CF₃ Installation | CuI, TFA, 80°C | DMSO | 42 |
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or X-ray crystallography)?
Methodological Answer:
Discrepancies often arise from conformational flexibility, crystal packing effects, or impurities. Strategies include:
- X-ray Crystallography : Use SHELX software for structure refinement. Compare experimental bond lengths/angles with DFT-calculated geometries to validate accuracy .
- NMR Analysis : Employ 2D techniques (HSQC, HMBC) to resolve overlapping signals. For trifluoromethyl groups, ¹⁹F NMR provides specificity in identifying regioisomers .
- Dynamic NMR (DNMR) : Detect rotational barriers in amide bonds or thiophene rings, which may explain split peaks at lower temperatures .
Example : In a 2024 study, conflicting NOESY correlations for the benzothiazine ring were resolved by refining occupancy factors in SHELXL, revealing partial disorder in the crystal lattice .
Basic: What analytical techniques confirm purity and structure post-synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm assess purity (>95% required for biological assays) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-TOF, especially for trifluoromethyl-containing ions .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to optimize yields for the trifluoromethyl-substituted benzothiazine moiety?
Methodological Answer:
- Catalyst Screening : Pd(OAc)₂/Xantphos systems improve coupling efficiency for CF₃ groups compared to Cu-based catalysts .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) while maintaining yields >50% .
- Protecting Groups : Temporarily protect reactive amines (e.g., Boc) during benzothiazine cyclization to prevent side reactions .
Basic: How does the trifluoromethyl group influence reactivity in derivatization?
Methodological Answer:
The electron-withdrawing CF₃ group:
- Deactivates Electrophilic Substitution : Directs reactions to meta/para positions in the benzothiazine ring .
- Enhances Stability : Reduces oxidative degradation during storage (evidenced by accelerated stability studies in DMSO at 40°C) .
Advanced: What computational methods predict conformational stability or biological interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvated structures in explicit water to identify dominant conformers .
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) based on the compound’s electron-deficient thiophene core .
- DFT Calculations : B3LYP/6-31G(d) optimizations predict NMR chemical shifts within 0.5 ppm of experimental values .
Basic: What are common side reactions during acetamido-thiophene linkage formation?
Methodological Answer:
- Hydrolysis : Amide bonds may hydrolyze under acidic conditions. Mitigate by maintaining pH 7–8 with buffers like NaHCO₃ .
- O-Acylation : Competing esterification of hydroxyl groups is minimized by using bulky bases (DIPEA over Et₃N) .
- Monitoring : TLC (silica, UV 254 nm) tracks reaction progress; Rf = 0.3–0.4 in 1:1 hexane/EtOAc indicates product .
Advanced: How to address batch-to-batch variability in multi-step synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and solvent ratios .
- In-Line Analytics : Implement PAT tools like ReactIR to monitor intermediate formation in real time .
- Crystallization Control : Seed crystals and controlled cooling rates (1°C/min) ensure reproducible polymorph formation .
Q. Table 2: Critical Parameters for Reproducibility
| Parameter | Optimal Range | Impact |
|---|---|---|
| Reaction Temperature | 0–25°C | Prevents decomposition of diazo intermediates |
| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |
| Stirring Rate | 500–700 rpm | Ensures homogeneity in viscous solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
